![molecular formula C20H16FN5O2 B2543051 N-(3-fluoro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide CAS No. 1020968-60-8](/img/structure/B2543051.png)
N-(3-fluoro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(3-fluoro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide" is a chemical entity that may be related to various acetamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as pyrazolo[1,5-a]pyrimidin-3-yl acetamides, phenyl acetamide analogs of triazolophthalazines, and triazoloquinolinyl acetamides, which are investigated for their biological activities including binding to peripheral benzodiazepine receptors, anticonvulsant effects, anticancer, antimicrobial activities, and positive inotropic effects .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including the Suzuki coupling, which is a palladium-catalyzed cross-coupling reaction between aryl halides and aryl boronic acids or esters. This method is used to synthesize N-aryl substituted phenyl acetamide analogs of triazolophthalazines with good yields ranging from 65-75% . The synthesis of pyrazolo[1,5-a]pyrimidin-3-yl acetamides involves the variability of substituents at the 3-position, which is crucial for the selective binding to the Peripheral Benzodiazepine Receptor (PBR) .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is critical for their biological activity. The presence of different substituents on the acetamide moiety can significantly affect the binding affinity to biological targets. A 3D-QSAR model was proposed to evaluate the effect of different substitutions on the acetamide moiety for the pyrazolo[1,5-a]pyrimidin-3-yl acetamides . Similarly, the structure-activity relationship is evident in the triazolophthalazine derivatives, where the N-aryl substitution pattern plays a role in their anticancer and antimicrobial activities .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are crucial for their biological properties. For instance, the Suzuki coupling reaction used in the synthesis of triazolophthalazine analogs is a key step that allows for the introduction of various aryl groups, which can lead to a diverse range of biological activities . The synthesis of pyrazolo[1,5-a]pyrimidin-3-yl acetamides also involves careful selection of substituents to achieve selective PBR binding .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structures. For example, the presence of different substituents can affect the solubility, stability, and reactivity of these compounds. The biological evaluation of these compounds often includes their pharmacokinetic properties, such as their ability to cross biological membranes, which is essential for their in vivo efficacy .
Applications De Recherche Scientifique
Antitumor and Antimicrobial Activities
- Synthesis of Enaminones and Their Derivatives : Enaminones have been synthesized and used as intermediates to produce various derivatives with promising antitumor and antimicrobial activities. The cytotoxic effects of certain compounds against human breast and liver carcinoma cell lines showed inhibition effects comparable to those of 5-fluorouracil, indicating their potential as cancer therapeutics (Riyadh, 2011).
Radiopharmaceutical Applications
- Radiosynthesis of [18F]PBR111 : A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been reported as selective ligands of the translocator protein (18 kDa), with DPA-714 designed for labelling with fluorine-18 for in vivo imaging using PET, highlighting its utility in medical diagnostics and research (Dollé et al., 2008).
Anticancer and Antimicrobial Activity
- Suzuki Coupling in Synthesis of N-Aryl Substituted Phenyl Acetamide Analogs : A series of new analogs were synthesized with anticancer and antimicrobial activity tested against the HCT 116 cancer cell line and various microbes. This study demonstrates the versatility of Suzuki coupling in producing bioactive compounds (Kumar et al., 2019).
Insecticidal Assessment
- Synthesis of Novel Heterocycles Incorporating Thiadiazole Moiety : New heterocyclic compounds were synthesized and evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis, showcasing the potential of these compounds in agricultural applications (Fadda et al., 2017).
Antibacterial Agents
- Synthesis of Isoxazolinyl Oxazolidinones : A series of compounds were synthesized and showed significant antibacterial activity against various resistant Gram-positive and Gram-negative bacteria, indicating their potential as novel antibacterial agents (Varshney et al., 2009).
Propriétés
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2/c1-13-7-8-15(9-16(13)21)23-19(27)11-25-20(28)18-10-17(24-26(18)12-22-25)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVXMKAWAQHJRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

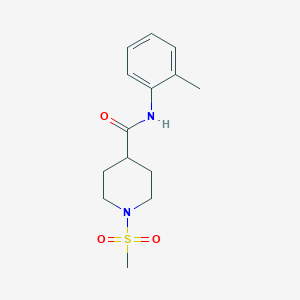
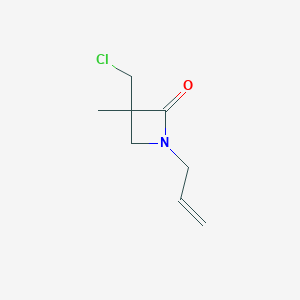
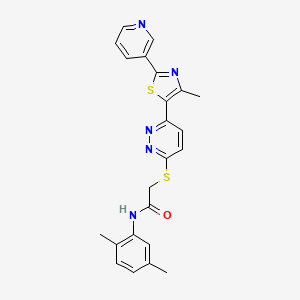

![Ethyl 2-methyl-5-[(phenoxycarbonyl)(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B2542974.png)
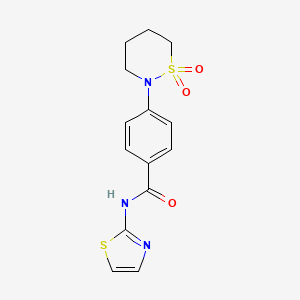
![(Z)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2542977.png)
![3-Methyl-1-(2-morpholin-4-ylethylamino)-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2542979.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2542982.png)
![2-(9-chloro-6-methoxy-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)-N-(4-fluoro-3-methylphenyl)acetamide](/img/structure/B2542983.png)
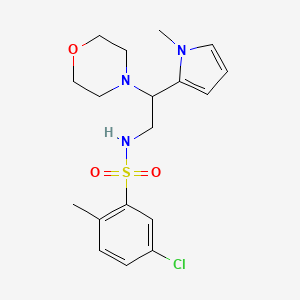
![N-[1-(2,6-Dichlorophenyl)cyclopropyl]prop-2-enamide](/img/structure/B2542987.png)
![8-methoxy-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2542991.png)